molecular formula C6H13BrO2Zn B14876227 (2,2-Diethoxyethyl)Zinc bromide

(2,2-Diethoxyethyl)Zinc bromide

Cat. No.: B14876227
M. Wt: 262.5 g/mol
InChI Key: UHXCSDBNMKBEDJ-UHFFFAOYSA-M
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Description

(2,2-Diethoxyethyl)Zinc bromide is an organozinc compound with the molecular formula C₆H₁₃BrO₂Zn. It is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its utility in various chemical reactions due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,2-Diethoxyethyl)Zinc bromide can be synthesized through the reaction of diethyl ether with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The general reaction is as follows:

ZnBr2+(C2H5O)2CH2(2,2-Diethoxyethyl)Zinc bromide\text{ZnBr}_2 + \text{(C}_2\text{H}_5\text{O)}_2\text{CH}_2 \rightarrow \text{this compound} ZnBr2​+(C2​H5​O)2​CH2​→(2,2-Diethoxyethyl)Zinc bromide

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(2,2-Diethoxyethyl)Zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded group is replaced by another nucleophile.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

    Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with this compound include halides, carbonyl compounds, and other electrophiles. Typical conditions involve the use of solvents like THF, diethyl ether, and maintaining an inert atmosphere to prevent degradation.

Major Products

The major products formed from reactions involving this compound include substituted alkanes, alcohols, and complex organic molecules used in pharmaceuticals and agrochemicals.

Scientific Research Applications

(2,2-Diethoxyethyl)Zinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2,2-Diethoxyethyl)Zinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing negative charges on intermediates.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethoxyethyl)Zinc bromide: Similar in structure but with methoxy groups instead of ethoxy groups.

    (2,2-Diethoxyethyl)Zinc chloride: Similar but with a chloride ion instead of a bromide ion.

    (2,2-Diethoxyethyl)Zinc iodide: Similar but with an iodide ion instead of a bromide ion.

Uniqueness

(2,2-Diethoxyethyl)Zinc bromide is unique due to its specific reactivity and stability, making it particularly useful in organic synthesis. Its ethoxy groups provide a balance of reactivity and steric hindrance, making it suitable for a wide range of reactions.

Properties

IUPAC Name

bromozinc(1+);1,1-diethoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O2.BrH.Zn/c1-4-7-6(3)8-5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXCSDBNMKBEDJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC([CH2-])OCC.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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